![molecular formula C24H27N5O4 B2696258 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-99-8](/img/structure/B2696258.png)
7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
G Protein-Biased Dopaminergics
Research on 1,4-disubstituted aromatic piperazines, which share a structural motif with the compound , has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential therapeutic applications in treating psychiatric disorders, such as schizophrenia. The study demonstrates the design of G protein-biased partial agonists as novel therapeutics with antipsychotic activity in vivo (Möller et al., 2017).
Synthesis and Receptor Binding
The synthesis of pyrazolo[1,5-α]pyridines from pyrazolo[1,5-α]pyridine-3-carbaldehyde and their receptor binding affinity to dopamine receptors has been explored. These compounds are investigated for their potential as dopamine D4 receptor ligands, indicating a role in neuropharmacology and the development of treatments for neurological disorders (Guca, 2014).
Antiviral Activities
Compounds with pyrazolo and pyridine cores have been studied for their antiviral activities, particularly against HSV1 and HAV. This research underscores the potential of such compounds in the development of antiviral medications (Attaby et al., 2007).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and tested for their antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These compounds, particularly those with specific functional groups, have shown significant biofilm inhibition activities, suggesting their potential in addressing bacterial infections and biofilm-related problems (Mekky & Sanad, 2020).
properties
IUPAC Name |
7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-33-14-13-26-15-19(23(31)28-11-9-27(10-12-28)22(30)17-7-8-17)21-20(16-26)24(32)29(25-21)18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWAARFAHWGHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.